2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of 1H-1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
Reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Scientific Research Applications
Catalytic Activity in Ruthenium Complexes
Novel ruthenium(II) complexes bearing tridentate ligands derived from triazoles, such as 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine, have shown significant catalytic activity and selectivity in the hydrogenation of ketones and aldehydes. These complexes are synthesized using click chemistry and characterized through various spectroscopic techniques. Their application in catalysis highlights the versatile role of triazole derivatives in enhancing chemical reactions (Sole et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural characterization of different triazole derivatives, like 1,2-Bis-(1H-benzimidazol-2-yl)-ethane Dihydrochloride and related compounds, have been extensively studied. These compounds, synthesized through various chemical reactions, are analyzed using X-ray diffraction, NMR, and other spectroscopic methods, providing insights into their molecular structure and potential applications in various fields (Tavman & Sayil, 2013).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been developed for triazole derivatives, demonstrating efficient and rapid methods for creating these compounds. This approach is particularly useful in medicinal and agricultural chemistry, where triazole structures are prominent (Tan, Lim, & Dolzhenko, 2017).
Applications in Drug Discovery
Compounds containing triazole moieties, such as (1H-1,2,3-triazol-4-yl)acetic acids, are valuable building blocks in drug discovery. Their synthesis through various chemical methods offers a range of possibilities for creating novel pharmaceutical agents (Pokhodylo, Savka, & Obushak, 2021).
Photophysical Properties
Triazole derivatives have been investigated for their photophysical properties, with some studies focusing on their fluorescence and aggregation-induced emission characteristics. These properties make them potentially valuable in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Electronic Structure in Coordination Complexes
The electronic structures of octahedral Ni(II) complexes with triazole ligands have been examined through a combination of structural, magnetometric, spectroscopic, and theoretical studies. This research provides valuable insights into metal-ligand bonding and its impact on electronic properties (Schweinfurth et al., 2013).
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that triazole derivatives are often used as ligands in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . In these reactions, the triazole acts as a stabilizer for copper (I), enhancing the catalytic effect and accelerating reaction rates .
Biochemical Pathways
The triazole moiety is a common feature in many biologically active compounds and is involved in a wide range of biochemical processes .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Future Directions
The future directions for research on 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride and similar compounds could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . Additionally, the development of more efficient synthesis methods and the investigation of their potential applications in biomedicinal, biochemical, and material sciences could be beneficial .
Biochemical Analysis
Biochemical Properties
It is known that the triazole moiety in the compound can interact with various biomolecules through hydrogen bonding . This interaction can potentially influence the function of enzymes and proteins, although specific interactions have not been identified yet.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(triazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-3-8-4-2-6-7-8;;/h2,4H,1,3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYAVFVSSCFUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-95-0 |
Source
|
Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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